Potassium 2,5-dihydroxybenzenesulfonate

Catalog No.
S654854
CAS No.
21799-87-1
M.F
C6H6KO5S
M. Wt
229.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium 2,5-dihydroxybenzenesulfonate

CAS Number

21799-87-1

Product Name

Potassium 2,5-dihydroxybenzenesulfonate

IUPAC Name

potassium;2,5-dihydroxybenzenesulfonate

Molecular Formula

C6H6KO5S

Molecular Weight

229.27 g/mol

InChI

InChI=1S/C6H6O5S.K/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3,7-8H,(H,9,10,11);

InChI Key

WHUCYROEYGJKNI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[K+]

Synonyms

potassium dobesilate

Canonical SMILES

C1=CC(=C(C=C1O)S(=O)(=O)O)O.[K]

    General Use

    Potassium 2,5-dihydroxybenzenesulfonate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

    Synthesis of Polymers

    It is employed in the synthesis and properties of sulfonated polyarylene ether nitrile copolymers for Proton Exchange Membranes (PEMs) with high thermal stability .

Potassium 2,5-dihydroxybenzenesulfonate, with the chemical formula C6_6H5_5KO5_5S and a molecular weight of approximately 228.27 g/mol, is a potassium salt of 2,5-dihydroxybenzenesulfonic acid. It appears as a white solid and is characterized by its high solubility in water, making it suitable for various chemical applications. The compound is primarily identified by its unique structure, which includes two hydroxyl groups and a sulfonate group attached to a benzene ring, contributing to its distinctive chemical properties and reactivity .

  • There is no documented research on the mechanism of action of Potassium 2,5-dihydroxybenzenesulfonate.
  • Considering its structural similarity to hydroquinone, it might possess some reducing properties, but this is purely speculative and requires further investigation [].
  • No safety data on Potassium 2,5-dihydroxybenzenesulfonate is currently available.
  • Due to the presence of a sulfonate group, it's advisable to handle it with care, following general laboratory safety protocols for unknown compounds.

Limitations and Future Research

  • Information on Potassium 2,5-dihydroxybenzenesulfonate is limited. Further research is needed to explore its potential applications, reactivity, and safety profile.
Typical of phenolic compounds. These include:

  • Electrophilic Substitution Reactions: The hydroxyl groups on the benzene ring can act as activating groups for electrophilic substitution, allowing for further functionalization of the aromatic system.
  • Reduction Reactions: The sulfonate group can undergo reduction under specific conditions, potentially yielding hydroquinone derivatives.
  • Complexation Reactions: The compound can form complexes with metal ions due to the presence of the sulfonate group, which can enhance its applications in catalysis and material science .

Potassium 2,5-dihydroxybenzenesulfonate can be synthesized through several methods:

  • Sulfonation of Hydroquinone: Hydroquinone can be treated with sulfuric acid followed by neutralization with potassium hydroxide, leading to the formation of the potassium salt.
  • Direct Reaction with Potassium Hydroxide: 2,5-Dihydroxybenzenesulfonic acid can be reacted directly with potassium hydroxide in an aqueous solution to yield potassium 2,5-dihydroxybenzenesulfonate.

These methods ensure high purity and yield of the desired compound .

Potassium 2,5-dihydroxybenzenesulfonate finds applications in various fields:

  • Chemical Industry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
  • Material Science: Employed in the synthesis of sulfonated polyarylene ether nitrile copolymers, which are valued for their thermal stability and mechanical properties.
  • Biological Research: Acts as a biochemical reagent for studying cellular processes and antioxidant mechanisms .

Interaction studies involving potassium 2,5-dihydroxybenzenesulfonate have focused on its ability to form complexes with metal ions and other biomolecules. These interactions can influence its solubility and bioavailability, impacting its effectiveness as a reagent or therapeutic agent. Additionally, studies have explored its interactions with various enzymes and proteins, suggesting potential roles in modulating biological pathways .

Potassium 2,5-dihydroxybenzenesulfonate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
Sodium 2-hydroxybenzenesulfonateContains one hydroxyl groupMore soluble in water than potassium salt
Potassium benzenesulfonateSulfonic acid derivative without hydroxyl groupsUsed primarily as a surfactant
2,6-Dihydroxybenzenesulfonic acidTwo hydroxyl groups at different positionsExhibits different reactivity patterns

The uniqueness of potassium 2,5-dihydroxybenzenesulfonate lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds .

Physical Description

DryPowde

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

228.95730095 g/mol

Monoisotopic Mass

228.95730095 g/mol

Heavy Atom Count

13

UNII

249E3F00EP

Related CAS

20123-80-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 109 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 109 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 108 of 109 companies with hazard statement code(s):;
H302 (50.93%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (45.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (55.56%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (96.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (44.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21799-87-1

Wikipedia

Potassium dobesilate

General Manufacturing Information

Computer and electronic product manufacturing
Photographic film paper, plate, and chemical manufacturing
Primary metal manufacturing
Benzenesulfonic acid, 2,5-dihydroxy-, potassium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types